molecular formula C29H38N2O4 B12021680 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12021680
M. Wt: 478.6 g/mol
InChI Key: CNULYUZUPPINFU-IMVLJIQESA-N
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Description

4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines aromatic and heterocyclic elements, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the core pyrrol-2-one structure. The following steps outline a general synthetic route:

    Formation of the Pyrrol-2-one Core: The initial step involves the cyclization of appropriate precursors to form the pyrrol-2-one core. This can be achieved through a condensation reaction between a suitable amine and a diketone under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of various functional groups, such as the butoxy, methylbenzoyl, and diethylaminoethyl groups. These steps typically involve nucleophilic substitution, Friedel-Crafts acylation, and other organic transformations.

    Final Assembly: The final step involves the coupling of the functionalized intermediates to form the target compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-ethylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H38N2O4/c1-6-9-18-35-24-15-14-23(19-21(24)5)27(32)25-26(22-12-10-20(4)11-13-22)31(29(34)28(25)33)17-16-30(7-2)8-3/h10-15,19,26,32H,6-9,16-18H2,1-5H3/b27-25+

InChI Key

CNULYUZUPPINFU-IMVLJIQESA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)C)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)C)O)C

Origin of Product

United States

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